molecular formula C21H26N2OS B10883210 1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone

1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone

Cat. No.: B10883210
M. Wt: 354.5 g/mol
InChI Key: RFNZCPOJXGMAIO-UHFFFAOYSA-N
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Description

1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone is a complex organic compound that features a spiro-quinazoline structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between a cyclohexane ring and a quinazoline moiety. The presence of a phenyl group and a sulfanyl-ethanone side chain further enhances its chemical diversity.

Preparation Methods

The synthesis of 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone can be achieved through several synthetic routes. One common method involves the Mannich reaction, where the spiro-quinazoline core is formed by the aminomethylation of a precursor compound . The reaction typically uses formaldehyde and a primary amine in the presence of an alcohol solvent such as methanol . The product is then purified through distillation or recrystallization.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains a viable approach for research purposes.

Chemical Reactions Analysis

1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction type and conditions used.

Scientific Research Applications

1-Phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone is not fully understood. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro-quinazoline structure may enable the compound to bind to these targets, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 1-phenyl-2-(5’,6’,7’,8’-tetrahydro-3’H-spiro[cyclohexane-1,4’-quinazolin]-2’-ylsulfanyl)ethanone include:

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

1-phenyl-2-spiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane]-2-ylsulfanylethanone

InChI

InChI=1S/C21H26N2OS/c24-19(16-9-3-1-4-10-16)15-25-20-22-18-12-6-5-11-17(18)21(23-20)13-7-2-8-14-21/h1,3-4,9-10H,2,5-8,11-15H2,(H,22,23)

InChI Key

RFNZCPOJXGMAIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)NC(=N2)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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